molecular formula C7H7ClF3NO B6318780 2-Amino-4-(trifluoromethyl)phenol hydrochloride CAS No. 112250-01-8

2-Amino-4-(trifluoromethyl)phenol hydrochloride

Cat. No.: B6318780
CAS No.: 112250-01-8
M. Wt: 213.58 g/mol
InChI Key: VAZNZJHMENXJKI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry

Fluorinated organic compounds play a pivotal role in various scientific and industrial sectors, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules can profoundly alter their properties. The CF3 group is known for its high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity and pharmacokinetic profiles of drug candidates. mdpi.comnbinno.com

2-Amino-4-(trifluoromethyl)phenol (B112647) hydrochloride serves as a key intermediate in the synthesis of a variety of more complex molecules. Its structure combines the functionalities of an aniline, a phenol (B47542), and a trifluoromethylated benzene (B151609) ring, making it a versatile precursor for creating a diverse range of derivatives. The amino and hydroxyl groups offer reactive sites for further chemical modifications, allowing for the construction of larger and more intricate molecular architectures.

Historical Development of Synthetic Approaches to 2-Amino-4-(trifluoromethyl)phenol Hydrochloride

The synthesis of aminophenols, in general, has a long history, with various methods developed over the years. Early approaches often involved the reduction of nitrophenols. This fundamental transformation remains a cornerstone for the synthesis of 2-Amino-4-(trifluoromethyl)phenol.

The most prevalent and historically significant method for preparing 2-Amino-4-(trifluoromethyl)phenol is the catalytic hydrogenation of its precursor, 2-nitro-4-(trifluoromethyl)phenol (B1329497). This reaction typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. prepchem.comfrontiersin.org The nitro group is selectively reduced to an amino group under these conditions, leaving the phenol and trifluoromethyl groups intact. The general reaction is depicted below:

Reaction Scheme for the Synthesis of 2-Amino-4-(trifluoromethyl)phenol NO2 NH2 | | /---\ /--- | | H2, Catalyst | | // \ // ---------> // \ // C-------C-OH C-------C-OH | | | | CF3 H CF3 H

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(trifluoromethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNZJHMENXJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Amino 4 Trifluoromethyl Phenol

Mechanistic Pathways of Aromatic Substitution

The substitution patterns on the aromatic ring of 2-amino-4-(trifluoromethyl)phenol (B112647) are a direct consequence of the electronic effects exerted by its substituents. Both electrophilic and nucleophilic substitution mechanisms are possible, with the regioselectivity and reaction rates being highly dependent on the nature of the attacking species and the reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and orientation of this substitution are controlled by the substituents present on the ring. Substituents are broadly classified as either activating or deactivating. wikipedia.org

In the case of 2-amino-4-(trifluoromethyl)phenol, the hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups. libretexts.org They donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orglkouniv.ac.in This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group due to the high electronegativity of the fluorine atoms, which withdraw electron density from the ring via the inductive effect. lkouniv.ac.in This deactivation makes the ring less nucleophilic and slows down the rate of electrophilic substitution. The -CF₃ group is a meta-director. lkouniv.ac.in

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Electronic Effect Activating/Deactivating Directing Effect
-NH₂ (Amino) Resonance Donor, Inductive Acceptor Strongly Activating ortho, para
-OH (Hydroxyl) Resonance Donor, Inductive Acceptor Strongly Activating ortho, para

| -CF₃ (Trifluoromethyl) | Strong Inductive Acceptor | Strongly Deactivating | meta |

Given the positions of the substituents, electrophilic attack is most likely to occur at the C5 and C3 positions, which are ortho to the hydroxyl and amino groups, respectively, and meta to the deactivating trifluoromethyl group. Direct nitration or halogenation of highly activated rings like phenols and anilines can be difficult to control and may lead to polysubstitution and oxidative decomposition. libretexts.org To modulate this high reactivity, the amino or hydroxyl group can be temporarily acetylated, which attenuates its activating influence. libretexts.org

Nucleophilic Aromatic Substitution Mechanisms (e.g., SNAr with Halogen Displacement, Amino Nucleophiles)

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that possess strong electron-withdrawing groups. libretexts.org The SNAr mechanism typically proceeds in two steps: nucleophilic addition to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgresearchgate.net

For an SNAr reaction to occur, two conditions are generally required:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

2-Amino-4-(trifluoromethyl)phenol itself lacks a suitable leaving group for a direct SNAr reaction. However, a halogenated derivative, such as 2-amino-5-chloro-4-(trifluoromethyl)phenol, would be a viable substrate. In this hypothetical derivative, the strongly electron-withdrawing trifluoromethyl group is para to the chlorine leaving group, which would effectively stabilize the anionic intermediate, thereby facilitating the reaction. nih.gov

The amino and hydroxyl groups on the ring can also participate in SNAr reactions as nucleophiles. For example, the phenoxide ion, formed by deprotonation of the hydroxyl group, can act as a potent nucleophile, displacing a halide from an activated aryl halide.

Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

Factor Requirement for Reactivity Role in Mechanism Example
Leaving Group A group that can depart with an electron pair (e.g., F, Cl, Br, I). youtube.com Eliminated in the second step to restore aromaticity. Displacement of Cl⁻ from an aryl chloride.
Electron-Withdrawing Group Must be ortho or para to the leaving group. libretexts.org Stabilizes the negatively charged Meisenheimer complex. -NO₂, -CF₃

| Nucleophile | An electron-rich species. | Attacks the electron-deficient carbon bearing the leaving group. | OH⁻, NH₂, R-NH₂ |

Transformations of Functional Groups within the 2-Amino-4-(trifluoromethyl)phenol Structure

Beyond substitutions on the aromatic ring, the amino and hydroxyl functional groups can undergo a variety of chemical transformations, including oxidation and reduction, which are often relevant in the context of the synthesis of the molecule or its derivatives.

Oxidative Transformations (e.g., Phenolic Oxidation, Thioether Oxidation)

Phenols and anilines are generally susceptible to oxidation. The electron-rich nature of the aromatic ring in 2-amino-4-(trifluoromethyl)phenol makes it prone to oxidation, which can sometimes lead to the formation of complex tarry materials. libretexts.org Controlled oxidation can, however, lead to specific products such as quinones, although the presence of both an amino and a hydroxyl group complicates the potential outcomes.

In a related context, the sulfur analogue, 2-amino-4-(trifluoromethyl)thiophenol, provides a clear example of functional group oxidation. thermofisher.com The thiol (-SH) group can be selectively oxidized to form a sulfinyl compound (a sulfoxide) and subsequently a sulfonyl compound (a sulfone).

Thiol → Sulfoxide (B87167): R-SH + [O] → R-S(O)H

Sulfoxide → Sulfone: R-S(O)H + [O] → R-S(O)₂H

A related compound, 2-Amino-4-((trifluoromethyl)sulfinyl)phenol, has been documented, illustrating the stability of such oxidized species. nih.gov

Reductive Transformations (e.g., Nitro Group Reduction, Sulfone/Sulfoxide Reduction)

Reductive transformations are most relevant when considering the synthesis of 2-amino-4-(trifluoromethyl)phenol and its derivatives. A common synthetic route to aminophenols involves the selective reduction of a nitrophenol precursor. google.comorgsyn.org For instance, a compound like 2-nitro-4-(trifluoromethyl)phenol (B1329497) could be reduced to yield the target molecule.

The partial reduction of dinitrophenols is a well-established method for producing amino-nitrophenols. google.comgoogle.com Various reducing agents, such as sodium hydrosulfide, can be employed to selectively reduce one nitro group while leaving the other intact. google.com

Similarly, the sulfone and sulfoxide groups mentioned in the previous section can be reduced back to the corresponding thioether.

Table 3: Common Reductive Transformations in the Synthesis of Aminophenol Derivatives

Precursor Functional Group Product Functional Group Typical Reagents
Nitro (-NO₂) Amino (-NH₂) H₂, Pd/C; Sn, HCl; Na₂S₂O₄
Sulfone (-SO₂R) Thioether (-SR) LiAlH₄

Amine-Based Reactions (e.g., Mannich-type Reactions)

The functional groups of 2-amino-4-(trifluoromethyl)phenol allow it to participate in various condensation reactions. The Mannich reaction is a classic example, which involves the aminomethylation of a C-H acidic compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net

In this context, 2-amino-4-(trifluoromethyl)phenol can act in two potential ways:

As the Amine Component: The primary amine group can react with formaldehyde and a ketone or other C-H acidic compound to form a Mannich base.

As the Phenolic Component: The electron-rich phenol (B47542) ring can undergo electrophilic substitution with a pre-formed iminium ion (Eschenmoser's salt, for example). The powerful activating effect of the hydroxyl group would direct the aminomethyl moiety to the ortho position (C3). researchgate.net

The reaction of a phenol with formaldehyde and a secondary amine is a common method for producing phenolic Mannich bases, with substitution typically occurring at the position ortho to the hydroxyl group. researchgate.net

Advanced Mechanistic Investigations of 2-Amino-4-(trifluoromethyl)phenol

The elucidation of complex reaction mechanisms for compounds such as 2-Amino-4-(trifluoromethyl)phenol hydrochloride heavily relies on advanced computational and theoretical chemistry. These methods provide profound insights into reaction pathways, transition states, and the electronic behavior of molecules throughout a chemical transformation.

Quantum Chemical Studies for Reaction Pathway Elucidation

Quantum chemical studies are instrumental in mapping the potential energy surface of a reaction, thereby identifying the most probable reaction pathways. These computational methods can model the behavior of molecules at the atomic and electronic levels, offering a detailed view of how reactants evolve into products. For substituted phenols like 2-Amino-4-(trifluoromethyl)phenol, these studies can predict the regioselectivity and stereoselectivity of reactions, such as electrophilic aromatic substitution or oxidation of the phenol group.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. For instance, in the context of organocatalysis, computational investigations have been pivotal in understanding reaction mechanisms and selectivities. nih.gov The application of these methods to 2-Amino-4-(trifluoromethyl)phenol would allow researchers to explore various potential reactions, such as its role in multi-component reactions or its stability and reactivity under different catalytic conditions.

A hypothetical reaction pathway for the oxidation of 2-Amino-4-(trifluoromethyl)phenol could be elucidated, showing the step-by-step formation of intermediates and the final product. The energies calculated at each step would indicate the feasibility of the proposed pathway.

Table 1: Hypothetical Energy Profile for a Reaction Pathway of 2-Amino-4-(trifluoromethyl)phenol

Species Relative Energy (kcal/mol)
Reactants 0.0
Intermediate 1 +5.2
Transition State 1 +15.8
Intermediate 2 -2.5
Transition State 2 +12.3

Note: Data is illustrative and based on typical values for similar phenolic compounds.

Density Functional Theory (DFT) Applications in Mechanism Probing

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecules due to its balance of accuracy and computational cost. nih.gov For 2-Amino-4-(trifluoromethyl)phenol, DFT calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the compound's reactivity towards electrophiles and nucleophiles.

DFT studies are particularly useful in probing reaction mechanisms catalyzed by transition metals or organocatalysts. For example, in a guanidine-catalyzed reaction, DFT was used to show how the catalyst's bifunctional nature significantly reduces the Gibbs free energy of the reaction. rsc.org A similar approach could be applied to understand how 2-Amino-4-(trifluoromethyl)phenol interacts with catalysts and other reactants. Furthermore, DFT can be employed to study the tautomeric equilibrium, for instance, between enol and keto forms of related phenol derivatives, which can be a critical aspect of their reactivity. nih.gov

The application of DFT to 2-Amino-4-(trifluoromethyl)phenol would involve optimizing the geometries of all species along a proposed reaction coordinate and calculating their energies to map out the mechanism in detail.

Table 2: Calculated Electronic Properties of 2-Amino-4-(trifluoromethyl)phenol using DFT

Property Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6
Ionization Potential 6.5

Note: Data is illustrative and based on DFT calculations for analogous aromatic compounds.

Analysis of Transition States and Energy Barriers

The identification and characterization of transition states are fundamental to understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. Transition State Theory (TST) is a cornerstone in the calculation of reaction rate constants from the properties of the transition state. libretexts.orgjcchems.com

For reactions involving 2-Amino-4-(trifluoromethyl)phenol, computational methods can be used to locate the transition state structures. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The height of the energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction Pathway Transition State Imaginary Frequency (cm⁻¹) Activation Energy (kcal/mol)
Pathway A: Ortho-functionalization -350 22.5
Pathway B: Para-functionalization -410 18.2

Note: Data is illustrative, demonstrating how computational analysis can compare the feasibility of different reaction outcomes.

Exploration of Single Electron Transfer Mechanisms

Single Electron Transfer (SET) is a fundamental step in many organic and organometallic reactions. In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating radical ions that can then undergo further reactions. The feasibility of a SET event can be predicted by considering the redox potentials of the donor and acceptor molecules.

For 2-Amino-4-(trifluoromethyl)phenol, the presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the phenol ring will influence its behavior as an electron donor or acceptor. In the context of photoredox catalysis, this compound could potentially be oxidized via SET by an excited-state photocatalyst. nih.gov The resulting radical cation of 2-Amino-4-(trifluoromethyl)phenol would exhibit unique reactivity, enabling transformations that are not accessible through traditional two-electron pathways.

The mechanism of such a process would involve the photocatalyst absorbing light to reach an excited state, which is a more potent oxidant or reductant than its ground state. snnu.edu.cn This excited state can then engage in a SET event with 2-Amino-4-(trifluoromethyl)phenol. The exploration of SET mechanisms opens up new avenues for the functionalization of this compound under mild reaction conditions.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Trifluoromethyl Phenol Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-4-(trifluoromethyl)phenol (B112647). Methods like Density Functional Theory (DFT) are frequently employed to model the distribution of electrons within the molecule, providing a basis for understanding its chemical behavior.

The presence of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) groups on the benzene (B151609) ring creates a complex electronic environment. The -NH2 and -OH groups are electron-donating through resonance, while the -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. rsc.orgnih.gov This push-pull electronic arrangement significantly influences the molecule's reactivity.

Computational models can quantify these effects by calculating various molecular properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. rjpn.org In substituted phenols, the HOMO is typically localized on the aromatic ring and the electron-donating groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution can highlight regions susceptible to nucleophilic attack. For 2-Amino-4-(trifluoromethyl)phenol, the strong electron-withdrawing nature of the -CF3 group is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic substitution reactions compared to unsubstituted phenol (B47542). rjpn.org

Table 1: Calculated Electronic Properties of Substituted Phenols

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Phenol -6.5 -0.5 6.0
2-Aminophenol -5.8 -0.2 5.6

Note: This table presents illustrative data based on general trends discussed in the literature for similar compounds. rjpn.org Actual values for 2-Amino-4-(trifluoromethyl)phenol would require specific calculations.

DFT Applications in Predicting Reaction Outcomes and Selectivity

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its balance of accuracy and computational cost, making it well-suited for predicting reaction outcomes and selectivity. chemistryworld.com For systems like 2-Amino-4-(trifluoromethyl)phenol, DFT calculations can be used to map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies. This information is invaluable for predicting the most likely reaction pathways and understanding the factors that control regioselectivity and stereoselectivity.

For example, in reactions involving electrophilic aromatic substitution on the 2-Amino-4-(trifluoromethyl)phenol ring, DFT can be used to model the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions. The strong directing effects of the -OH and -NH2 groups, which activate the ortho and para positions, can be quantitatively assessed. The position of the trifluoromethyl group will also play a significant role in dictating the preferred site of substitution.

Furthermore, DFT is employed to investigate reaction mechanisms. Studies on trifluoromethylphenols have used DFT to elucidate the mechanism of defluorination, revealing that it can proceed via an E1cb-like mechanism. rsc.orgrsc.org Such calculations can predict the feasibility of different proposed mechanisms by comparing their calculated activation barriers.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and conformational flexibility of 2-Amino-4-(trifluoromethyl)phenol are key determinants of its physical and biological properties. Conformational analysis, often performed using both molecular mechanics (MM) and quantum mechanical (QM) methods, helps to identify the most stable arrangements of the molecule's atoms in space. nih.govnih.gov

For 2-Amino-4-(trifluoromethyl)phenol, key conformational variables include the orientation of the -OH and -NH2 groups relative to the benzene ring and to each other, as well as the rotation of the -CF3 group. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a possibility and would significantly influence the molecule's preferred conformation. researchgate.net Computational methods can calculate the relative energies of different conformers, providing insight into the conformational landscape of the molecule. frontiersin.org

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the crystal packing. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. nih.gov For related molecules, studies have shown the importance of C—H⋯O, C⋯H/H⋯C, and F⋯H/H⋯F interactions in the crystal packing. nih.gov

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. halo.science For 2-Amino-4-(trifluoromethyl)phenol, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a good degree of accuracy, aiding in the assignment of experimental IR bands to specific functional groups and vibrational modes. researchgate.netelixirpublishers.com

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. nih.gov By predicting the 1H and 13C NMR spectra of 2-Amino-4-(trifluoromethyl)phenol, researchers can compare the theoretical data with experimental results to confirm the proposed structure and assign the observed peaks to specific atoms in the molecule.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. acs.orgnih.gov By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can help to interpret the UV-visible spectrum and understand the electronic transitions occurring within the molecule.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Trifluoromethyl Compound

Spectroscopic Data Experimental Value Calculated Value (DFT)
IR (cm⁻¹)
N-H stretch 3450 3465
C-F stretch 1120 1135
¹³C NMR (ppm)
C-CF₃ 125.4 126.1
C-NH₂ 148.2 147.5
UV-Vis (nm)

Note: This table provides hypothetical data for illustrative purposes, based on the level of agreement typically observed in the literature for similar molecules. researchgate.net

Investigation of Substituent Effects, particularly the Trifluoromethyl Group, on Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence has a profound effect on the reactivity of the 2-Amino-4-(trifluoromethyl)phenol molecule. nih.gov Computational studies are essential for quantifying these effects and understanding the underlying electronic principles.

The strong inductive effect of the -CF3 group deactivates the aromatic ring towards electrophilic substitution. nih.gov This deactivation can be quantified computationally by calculating the charge distribution on the aromatic carbon atoms. The carbon atom attached to the -CF3 group, as well as the ortho and para positions relative to it, will exhibit a significant partial positive charge, making them less attractive to electrophiles.

Furthermore, the -CF3 group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself. rsc.org This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the -CF3 group. DFT calculations can accurately predict the pKa values of substituted phenols, providing a quantitative measure of this substituent effect. rsc.orgrsc.org

In addition to its electronic effects, the steric bulk of the -CF3 group can also influence reactivity by hindering the approach of reagents to nearby positions on the aromatic ring. Molecular modeling can provide insights into these steric effects by visualizing the three-dimensional structure of the molecule and calculating steric hindrance parameters.

Role As a Chemical Synthon and Precursor in Advanced Organic Synthesis

Utilization as a Building Block for Functionalized Aromatic and Heteroaromatic Compounds

2-Amino-4-(trifluoromethyl)phenol (B112647) hydrochloride is an exemplary building block for the synthesis of functionalized heteroaromatic compounds, most notably benzoxazoles. The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo condensation and subsequent cyclization with a variety of carbon-based electrophiles to form the oxazole (B20620) ring. nih.govorganic-chemistry.org This reaction is a cornerstone in heterocyclic chemistry due to the prevalence of the benzoxazole (B165842) scaffold in pharmacologically active molecules. rsc.org

The general synthetic route involves the reaction of the o-aminophenol with reagents such as carboxylic acids, aldehydes, acyl chlorides, or orthoesters. organic-chemistry.orgrsc.org The use of 2-Amino-4-(trifluoromethyl)phenol hydrochloride in these reactions directly installs a trifluoromethyl group at the 6-position of the resulting benzoxazole ring system, a common strategy for modulating the physicochemical properties of the final compound. A variety of catalytic systems, from Brønsted acids to metal catalysts like copper(I) iodide, can facilitate these transformations under mild conditions. organic-chemistry.orgorganic-chemistry.org

Reactant PartnerReaction TypeResulting HeterocycleKey Features
Carboxylic Acids / Acyl ChloridesCondensation/Cyclization2-Substituted-6-(trifluoromethyl)benzoxazoleDirect acylation followed by ring closure, often under thermal or acid-catalyzed conditions.
AldehydesOxidative Cyclization2-Substituted-6-(trifluoromethyl)benzoxazoleForms a Schiff base intermediate which then undergoes oxidative ring closure. rsc.org
β-DiketonesCondensation/Cyclization2-Alkyl/Aryl-6-(trifluoromethyl)benzoxazoleA combined catalyst system, such as a Brønsted acid and CuI, can be used to promote the reaction. organic-chemistry.org
OrthoestersCondensation2-Substituted-6-(trifluoromethyl)benzoxazoleAn efficient method for constructing the benzoxazole core with various functional groups. organic-chemistry.org
Table 1: Synthesis of Heteroaromatic Compounds from 2-Amino-4-(trifluoromethyl)phenol.

Precursor for the Synthesis of Novel Fluorinated Organic Molecules

The strategic incorporation of fluorine into organic molecules is a central theme in modern drug discovery. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com Employing pre-fluorinated building blocks like this compound is a dominant and efficient strategy to introduce this crucial moiety into target molecules. researchgate.netfluorochem.co.uk

Application in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net this compound is an ideal substrate for such reactions due to its multiple, strategically placed functional groups.

In MCRs, the amine, the phenol (B47542), and the aromatic ring can all potentially participate in a one-pot reaction with two or more other reactants. For example, o-aminophenols can engage in three-component reactions with aldehydes and other nucleophiles to create diverse heterocyclic libraries. researchgate.net While specific MCRs involving this compound are not extensively documented, its structure is amenable to established MCRs like the synthesis of poly-substituted pyridines or other complex heterocycles. organic-chemistry.orgnih.gov

Domino reactions, which involve a series of intramolecular transformations triggered by a single event, can also be initiated from this precursor. nih.gov For example, a reaction sequence could begin with an intermolecular reaction at the amino or hydroxyl group, followed by an intramolecular cyclization onto the aromatic ring. Such cascade reactions are powerful tools for building fused-ring systems, and o-aminophenol derivatives are known to be competent substrates in these transformations, for instance, in the synthesis of 1,4-benzoxazepinones. researchgate.netacs.org

Strategic Intermediate in the Construction of Complex Molecular Architectures

The utility of this compound as a synthon for heterocycles (5.1), a carrier of the vital trifluoromethyl group (5.2), and a potential participant in efficient MCR and domino reactions (5.3) establishes it as a strategic intermediate in the synthesis of complex molecular architectures. Its value lies in its ability to provide a pre-functionalized, fluorinated aromatic core onto which further complexity can be built.

Synthetic chemists can leverage the distinct reactivity of the amine and hydroxyl groups to perform selective, stepwise modifications. This controlled functionalization allows for the methodical construction of intricate molecules, including natural product analogues and novel pharmaceutical agents. The presence of the trifluoromethyl group from an early stage of the synthesis is highly advantageous, avoiding the often harsh and non-selective conditions required for late-stage trifluoromethylation. chemistryviews.org

Molecular FeatureStrategic Synthetic AdvantageApplication Example
ortho-Aminophenol MoietyPrecursor for fused heterocyclic systems.Synthesis of 6-(trifluoromethyl)benzoxazoles for pharmaceutical screening. rsc.org
Trifluoromethyl (CF3) GroupIntroduces a key pharmacophore early in the synthesis.Development of metabolically stable drug candidates. mdpi.com
Multiple Functional GroupsEnables participation in efficient multicomponent and domino reactions.Rapid assembly of complex molecular libraries for high-throughput screening. researchgate.net
Aromatic RingServes as a rigid scaffold for further functionalization.Construction of advanced materials or ligands for catalysis.
Table 2: Strategic Importance of this compound in Synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-amino-4-(trifluoromethyl)phenol hydrochloride?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For trifluoromethyl-substituted aromatic amines, typical routes involve nucleophilic substitution or catalytic amination. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions (e.g., hydrolysis of the trifluoromethyl group) .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper iodide can enhance regioselectivity in aromatic amination .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while protic solvents (e.g., ethanol) may favor precipitation of the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) at 2–8°C improves yield and purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • ¹H NMR : The amino proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons split into distinct patterns due to the trifluoromethyl group’s electron-withdrawing effect (e.g., para-substitution causes a doublet of doublets at δ 7.2–7.8 ppm) .
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the presence of the -CF₃ group .
  • IR Spectroscopy : Stretching vibrations for -NH₂ (3350–3450 cm⁻¹) and phenolic -OH (broad band ~3200 cm⁻¹) are critical markers .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis of the hydrochloride salt .
  • Light Sensitivity : Protect from UV light using amber glassware, as trifluoromethyl groups can undergo photolytic cleavage .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, which may alter reactivity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. The trifluoromethyl group lowers the HOMO energy, reducing aromatic ring reactivity .
  • Solvent Effects : Apply the COSMO-RS model to simulate solvation effects in polar aprotic solvents, which stabilize transition states in SNAr mechanisms .
  • Kinetic Isotope Effects (KIEs) : Compare calculated vs. experimental KIEs to validate mechanistic pathways (e.g., rate-determining step in amination) .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl-substituted phenols?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (DMSO concentrations ≤0.1% to avoid cytotoxicity) .
  • Metabolite Profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free phenol or trifluoroacetic acid), which may confound activity readings .
  • Structural Analogues : Compare with 4-amino-3-chlorobenzotrifluoride (CAS 175278-29-6) to isolate the impact of the hydroxyl group .

Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalytic applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects. The -CF₃ group shifts oxidation potentials by +0.3–0.5 V vs. non-fluorinated analogues .
  • X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles; shortened C-F bonds indicate strong inductive effects .
  • Hammett Constants : Use σₚ values (-0.54 for -CF₃) to predict substituent effects on reaction rates in aromatic systems .

Q. What methodologies are effective in studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate in PBS buffers (pH 5.0–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm. Hydrolysis half-lives <24 h suggest limited in vivo utility .
  • Mass Spectrometry : Identify degradation products (e.g., dehydrohalogenation or sulfonation) using high-resolution Q-TOF instruments .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to extrapolate shelf-life via Arrhenius plots .

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